ML352
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ML352は、シナプス前コリン輸送体の新規な非競合的阻害剤です。高親和性かつ選択的な阻害剤として同定されており、コリン輸送体活性の操作のための強力なツールとなっています。 コリン輸送体は、運動制御、注意、学習、記憶などのさまざまな生理機能に関与する神経伝達物質であるアセチルコリンの合成に不可欠です .
科学的研究の応用
ML352 has several scientific research applications, including:
Chemistry: It is used as a tool to study the choline transporter and its role in acetylcholine synthesis.
Biology: this compound is used to investigate the physiological functions of acetylcholine in various biological systems.
Medicine: It has potential therapeutic applications in diseases related to cholinergic signaling, such as Alzheimer’s disease, Parkinson’s disease, and myasthenia gravis.
Industry: This compound can be used in the development of cholinergic imaging agents and therapeutic drugs .
作用機序
ML352は、シナプス前コリン輸送体を非競合的に阻害することにより効果を発揮します。この阻害は、コリンの取り込みを減らし、それによってアセチルコリンの合成を減少させます。 This compoundの分子標的はコリン輸送体であり、それはアロステリックな方法で輸送体と相互作用し、つまり阻害効果を発揮するために活性部位とは異なる部位に結合します .
類似の化合物との比較
This compoundは、その高い親和性と選択性のために、他のコリン輸送体阻害剤と比べてユニークです。類似の化合物には次のようなものがあります。
ヘミコリニウム-3: 別のコリン輸送体阻害剤ですが、作用機序が異なり、選択性が低いです。
ベサミコール: 小胞性アセチルコリン輸送体を阻害し、合成ではなくアセチルコリンの貯蔵に影響を与えます。
ラドスチジル: アセチルコリンエステラーゼとモノアミンオキシダーゼを阻害する多機能薬ですが、コリン輸送体は阻害しません .
This compoundは、他の関連酵素や輸送体に影響を与えることなく、コリン輸送体を特異的に阻害することで際立っており、研究や潜在的な治療用途のための貴重なツールとなっています。
生化学分析
Biochemical Properties
ML352 plays a significant role in biochemical reactions by inhibiting the high-affinity choline transporter (CHT). This inhibition is noncompetitive, meaning that this compound binds to a site other than the active site on the transporter, altering its function without directly competing with choline. This compound has a high affinity for CHT, with a Ki value of 92 nM . At concentrations that fully antagonize CHT in transfected cells and nerve terminal preparations, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels . This specificity makes this compound a valuable tool for studying the role of CHT in cholinergic signaling.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting CHT, this compound reduces choline uptake in intact cells and synaptosomes, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, decreased acetylcholine levels can affect neurotransmission, leading to changes in synaptic plasticity and cognitive function . Additionally, this compound’s inhibition of CHT can reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its noncompetitive inhibition of the high-affinity choline transporter (CHT). This compound binds to an allosteric site on CHT, altering its conformation and reducing its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound does not inhibit acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters . This specificity highlights this compound’s potential as a selective tool for studying cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies have shown that this compound has limited in vitro metabolism and significant central nervous system (CNS) penetration . These features predict rapid clearance of the compound. Additionally, this compound causes an increase in CHT surface expression in hCHT transfected cells . Over time, this increased surface expression may lead to compensatory changes in choline uptake and acetylcholine synthesis, potentially affecting long-term cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations that fully antagonize CHT, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters The specific dosage thresholds and potential toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in metabolic pathways related to choline and acetylcholine synthesis. By inhibiting the high-affinity choline transporter (CHT), this compound reduces choline uptake, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can affect various metabolic processes, including neurotransmission and synaptic plasticity. Additionally, pharmacokinetic studies have shown that this compound has limited in vitro metabolism, suggesting that it may be rapidly cleared from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound also exhibits significant central nervous system (CNS) penetration, suggesting that it can effectively reach target tissues in the brain .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound’s effects on CHT localization and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .
準備方法
ML352の合成は、市販の出発物質から始まるいくつかのステップを含みます。合成経路には、求核置換反応や環化反応などのさまざまな化学反応による主要な中間体の生成が含まれます。最終生成物は、カラムクロマトグラフィーなどの精製技術により得られます。 This compoundの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を確保することが含まれる可能性があります .
化学反応の分析
ML352は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。
置換: this compoundは、特定の原子または基が他の原子または基と置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が含まれます。 .
科学研究アプリケーション
This compoundは、次のようないくつかの科学研究アプリケーションがあります。
化学: コリン輸送体とそのアセチルコリン合成における役割を研究するためのツールとして使用されます。
生物学: this compoundは、さまざまな生物学的システムにおけるアセチルコリンの生理機能を調査するために使用されます。
医学: アルツハイマー病、パーキンソン病、重症筋無力症などのコリン作動性シグナル伝達に関連する病気における潜在的な治療用途があります。
類似化合物との比較
ML352 is unique compared to other choline transporter inhibitors due to its high affinity and selectivity. Similar compounds include:
Hemicholinium-3: Another choline transporter inhibitor, but it has a different mechanism of action and lower selectivity.
Vesamicol: Inhibits the vesicular acetylcholine transporter, affecting acetylcholine storage rather than synthesis.
Ladostigil: A multifunctional drug that inhibits acetylcholinesterase and monoamine oxidase, but not the choline transporter .
This compound stands out due to its specific inhibition of the choline transporter without affecting other related enzymes or transporters, making it a valuable tool for research and potential therapeutic applications.
特性
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVOWHFRUAMCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。